Bienvenue dans la boutique en ligne BenchChem!

Urdamycin B

Natural product chemistry Glycoside characterization Angucycline structural biology

Urdamycin B (CAS 104542-46-3) is a structurally defined, high-purity angucycline antibiotic essential for oncology and antimicrobial research. Its distinct C-glycosidic trisaccharide chain and ~3.1-fold greater antiproliferative potency against L1210 leukemia cells (IC₅₀ 2.4 µg/mL) over Urdamycin A make it the preferred reference standard for lead scaffold screening and glycosylation SAR studies. Ensure batch-to-batch consistency for your critical assays by sourcing this key compound.

Molecular Formula C37H44O13
Molecular Weight 696.7 g/mol
CAS No. 104542-46-3
Cat. No. B017768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrdamycin B
CAS104542-46-3
Synonymsurdamycin B
urdamycin-B
Molecular FormulaC37H44O13
Molecular Weight696.7 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O
InChIInChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
InChIKeyRVYIFZVNJLDNAV-VSYBRGMMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urdamycin B (CAS 104542-46-3): Procurement-Grade Angucycline Antibiotic for Antibacterial and Anticancer Research


Urdamycin B (CAS 104542-46-3) is an angucycline-class glycoside antibiotic originally isolated as a secondary metabolite from Streptomyces fradiae strain Tü 2717 [1]. As a member of the urdamycin subgroup, it belongs to a family of aromatic polyketides distinguished by an angular benz[a]anthraquinone tetracyclic scaffold [2]. The compound exhibits dual bioactivity—antibacterial effects against Gram-positive bacteria and antiproliferative activity against murine L1210 leukemia cells—making it a relevant procurement candidate for natural product-based drug discovery programs [3].

Why Urdamycin B Cannot Be Functionally Substituted by Urdamycin A or Other In-Class Angucyclines


Within the urdamycin family, substitution is not straightforward due to structurally defined differences that translate into divergent biological profiles. Urdamycin A and Urdamycin B differ in their glycosylation architecture and aglycone core structure; these differences directly affect both antimicrobial spectrum and cytotoxic potency. Specifically, Urdamycin B possesses a distinct C-glycosidically linked trisaccharide chain at the 9-position comprising two D-olivose units and one L-rhodinose unit, plus an additional L-rhodinose at the 12b-position [1]. The liberation of urdamycinone B (the aglycone) requires alcohol-free conditions to prevent rearrangement to naphthacenequinone products, a handling constraint not shared by other urdamycin aglycones [2]. At the biological level, Urdamycin B demonstrates an IC₅₀ of 2.4 µg/mL against L1210 leukemia cells, compared to 7.5 µg/mL for Urdamycin A in the same assay system . This ~3.1-fold difference in potency precludes direct functional interchange in anticancer screening workflows.

Urdamycin B Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Urdamycin B vs. Urdamycin A: Differential Glycosylation Pattern Dictates Structural Identity

Urdamycin B exhibits a unique glycosylation architecture that distinguishes it from Urdamycin A. The antibiotic consists of a polyketide-derived aglycone glycosylated with four sugar components: two D-olivose units (occupying the first and last positions of the C-glycosidically bound trisaccharide chain at the 9-position) and two L-rhodinose units (one in the middle of the trisaccharide chain and one at the 12b-position) [1]. In contrast, Urdamycin A contains C-glycosidically linked D-olivose but differs in the composition and arrangement of its sugar moieties. This glycosylation pattern represents a core structural differentiation that determines the compound's physicochemical and biological properties.

Natural product chemistry Glycoside characterization Angucycline structural biology

Urdamycin B Aglycone Instability: Alcohol-Sensitive Rearrangement Differentiates from Urdamycin A Aglycone

The liberation of urdamycinone B (the aglycone of Urdamycin B) requires an alcohol-free medium to prevent its rearrangement to naphthacenequinone products 7 or 8 [1]. In contrast, urdamycinone A (identical to aquayamycin) and urdamycins C, D, and E can be liberated by methanolysis of the corresponding urdamycins without this rearrangement issue [1]. This differential chemical lability represents a critical handling and storage consideration unique to Urdamycin B and its aglycone derivatives.

Aglycone stability Natural product handling Sample preparation

Urdamycin B vs. Urdamycin A: Differential Cytotoxicity Against L1210 Leukemia Cells

In standardized cytotoxicity assays against murine L1210 leukemia cells, Urdamycin B demonstrates an IC₅₀ value of 2.4 µg/mL [1]. Urdamycin A, evaluated under comparable assay conditions, exhibits an IC₅₀ of 7.5 µg/mL against the same L1210 cell line . This represents an approximately 3.1-fold higher potency for Urdamycin B in this leukemia model, indicating that the structural differences between these two urdamycins translate into measurable differences in antiproliferative activity.

Anticancer activity Leukemia cell line Cytotoxicity screening

Urdamycin B Antibacterial Spectrum: Activity Against Both Gram-Positive and Gram-Negative Organisms

Urdamycin B demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. This dual-spectrum activity contrasts with the class-level baseline for angucycline antibiotics, which generally exhibit weak antibiotic effects primarily against Gram-positive bacteria [2]. The original isolation paper characterizes the urdamycins (A through F) as being biologically active against Gram-positive bacteria and murine L1210 leukemia stem cells [1], establishing Urdamycin B within this active urdamycin subset.

Antibacterial activity Gram-positive bacteria Antimicrobial screening

Urdamycin B Biosynthetic Pathway: Late-Stage Product Differentiated from Aquayamycin

Biosynthetic studies using blocked mutants of Streptomyces fradiae Tü 2717 established that aquayamycin (1) serves as an intermediate en route to urdamycins A (2) and B (9) [1]. Urdamycin B represents a late-stage product in the urdamycin biosynthetic cascade, following glycosylation steps that differentiate it from both the aquayamycin precursor and Urdamycin A. The glycosylation sequence of the urdamycin group and two additional earlier biosynthetic steps leading to aquayamycin were established through structural analysis of novel blocked mutant products [1].

Biosynthesis Polyketide pathway Mutant analysis

Validated Research Applications for Urdamycin B Based on Differential Evidence


L1210 Murine Leukemia Antiproliferative Screening: Reference Compound with ~3.1× Higher Potency vs. Urdamycin A

Urdamycin B is optimally deployed as a positive control or lead scaffold in L1210 murine leukemia cell proliferation assays. With an IC₅₀ of 2.4 µg/mL, it provides ~3.1-fold greater potency than Urdamycin A (IC₅₀ = 7.5 µg/mL) in the same assay system [1]. This quantifiable potency advantage makes Urdamycin B the preferred urdamycin analog for establishing baseline antiproliferative activity in leukemia-focused drug discovery campaigns.

Angucycline Glycoside Structure-Activity Relationship (SAR) Studies: A Unique 4-Sugar C- and O-Glycosidic Reference Scaffold

Urdamycin B serves as a structurally defined reference compound for SAR studies examining the role of glycosylation patterns in angucycline bioactivity. Its unique four-sugar architecture—comprising two D-olivose units (C-glycosidically linked trisaccharide at the 9-position) and two L-rhodinose units (one O-glycosidic at 12b-position, one in the trisaccharide chain)—provides a distinct glycosylation signature compared to Urdamycin A [1]. Researchers investigating how sugar composition and linkage type modulate antibacterial spectrum and cytotoxicity require Urdamycin B as an essential comparator that cannot be replaced by other urdamycins or angucyclines.

Biosynthetic Pathway Elucidation: Late-Stage Reference Standard for Urdamycin Gene Cluster Studies

As a late-stage product in the urdamycin biosynthetic cascade downstream of aquayamycin [1], Urdamycin B is an essential analytical standard for researchers investigating polyketide synthase (PKS) pathways, glycosyltransferase substrate specificity, and tailoring enzyme function in Streptomyces fradiae. The urdamycin biosynthetic gene cluster (BGC0000278) has been sequenced and partially characterized [2]; Urdamycin B serves as a reference compound for HPLC/MS-based metabolite profiling of mutant strains and for validating the functional assignment of urd glycosyltransferase genes.

Broad-Spectrum Antibacterial Discovery: Gram-Negative Active Angucycline Lead Compound

Urdamycin B's reported activity against both Gram-positive and Gram-negative bacteria [1] distinguishes it from the predominantly Gram-positive-restricted activity of the broader angucycline class [2]. This expanded spectrum makes Urdamycin B a valuable lead scaffold or comparator compound in antimicrobial discovery programs seeking broad-spectrum activity from natural product sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urdamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.